Tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate
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Overview
Description
Tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate is a tetrameric zinc complex that contains four zinc ions coordinated by six trifluoroacetate ligands and one oxo ligand. The molecular formula of the compound is C14H9F21O15Zn4. This compound is known for its stability and has been used in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate typically involves the reaction of zinc salts with trifluoroacetic acid under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and contamination. The resulting product is a white, light gray, or light yellow crystalline powder.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different zinc oxides and other derivatives.
Reduction: It can be reduced under specific conditions to yield lower oxidation state zinc compounds.
Substitution: The trifluoroacetate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various zinc oxides, substituted zinc complexes, and other organometallic compounds.
Scientific Research Applications
Tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various organic compounds, including alcohols, ketones, and esters.
Biology: The compound is used in biochemical studies to understand the role of zinc in biological systems.
Industry: The compound is used in the production of high-performance materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate involves the coordination of zinc ions with trifluoroacetate ligands. This coordination stabilizes the zinc ions and allows them to participate in various chemical reactions. The molecular targets and pathways involved include the interaction with other metal ions and organic molecules, leading to the formation of stable complexes and compounds.
Comparison with Similar Compounds
Similar Compounds
Zinc trifluoroacetate: Similar in structure but contains fewer zinc ions and ligands.
Trifluoromethylpyridines: These compounds also contain trifluoromethyl groups but have different structural and chemical properties.
Trifluoroacetimidoyl chlorides: Used in the synthesis of trifluoromethyl-1,2,4-triazoles, which have different applications and properties.
Uniqueness
Tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate is unique due to its tetrameric structure and the presence of multiple zinc ions coordinated by trifluoroacetate ligands. This unique structure imparts stability and versatility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
tetrazinc;hydron;oxygen(2-);2,2,2-trifluoroacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/7C2HF3O2.O.4Zn/c7*3-2(4,5)1(6)7;;;;;/h7*(H,6,7);;;;;/q;;;;;;;-2;4*+2/p-6 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRPLIUFKFMJRK-UHFFFAOYSA-H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[O-2].[Zn+2].[Zn+2].[Zn+2].[Zn+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14HF21O15Zn4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1069.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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